molecular formula C27H25N3O6 B15020024 methyl 4-[(E)-(2-{(2E)-3-(3,4-dimethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{(2E)-3-(3,4-dimethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoate

Cat. No.: B15020024
M. Wt: 487.5 g/mol
InChI Key: ASZQVECYKUIFRA-SERGHYIJSA-N
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Description

METHYL 4-[(E)-{[(2E)-3-(3,4-DIMETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]BENZOATE is a synthetic compound with a complex structure. Known for its significant applications in various scientific fields, it exhibits unique chemical behaviors making it a subject of extensive research.

Synthetic Routes and Reaction Conditions:

To synthesize METHYL 4-[(E)-{[(2E)-3-(3,4-DIMETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]BENZOATE, a multistep synthesis process is generally employed. Initially, 3,4-dimethoxybenzaldehyde is reacted with an appropriate phenylformamide under specific conditions to yield the intermediate compound. This intermediate undergoes further reactions involving methylation and imination to form the final product. Reaction conditions such as temperature, pH, and the presence of catalysts are finely tuned to optimize yield and purity.

Industrial Production Methods:

Industrially, the synthesis is scaled up using continuous flow reactors, which allow for better control over reaction parameters, thus increasing the efficiency of the process. The purity of the final product is ensured through chromatographic techniques and recrystallization.

Types of Reactions it Undergoes:

METHYL 4-[(E)-{[(2E)-3-(3,4-DIMETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]BENZOATE can undergo various chemical reactions including:

  • Oxidation: It reacts with strong oxidizing agents, leading to the cleavage of the dimethoxyphenyl ring.

  • Reduction: It can be reduced by hydrides, affecting the imino group and resulting in a different set of products.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the benzoate ring.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a solvent like tetrahydrofuran (THF).

  • Substitution: Various alkyl halides or other nucleophiles/electrophiles under mild to moderate conditions.

Major Products Formed from These Reactions:

  • Oxidation may yield compounds with carboxyl or aldehyde groups.

  • Reduction typically results in the formation of amino derivatives.

  • Substitution results in diverse derivatives depending on the reagents used.

Scientific Research Applications

METHYL 4-[(E)-{[(2E)-3-(3,4-DIMETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]BENZOATE finds extensive applications in scientific research:

  • Chemistry: Used as a reagent in the synthesis of complex organic molecules.

  • Biology: Applied in the study of protein-ligand interactions due to its ability to bind specific protein targets.

  • Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through binding to molecular targets such as enzymes or receptors. The exact pathways involved often include modulation of biochemical pathways, inhibition of enzyme activity, or activation of specific receptors leading to a cascade of cellular responses. This compound's dimethoxyphenyl and phenylformamido moieties are critical for its binding affinity and selectivity.

Comparison with Similar Compounds

  • Methyl 4-[(E)-{[(2E)-3-(2,4-dimethoxyphenyl)-2-(phenylformamido)prop-2-enamido]imino}methyl]benzoate

  • Methyl 4-[(E)-{[(2E)-3-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamido]imino}methyl]benzoate

Each of these compounds exhibits unique properties and applications, though they share core structural similarities. The unique combination of the dimethoxyphenyl and phenylformamido groups in our compound of interest sets it apart, offering distinct advantages in terms of stability and biological activity.

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Properties

Molecular Formula

C27H25N3O6

Molecular Weight

487.5 g/mol

IUPAC Name

methyl 4-[(E)-[[(E)-2-benzamido-3-(3,4-dimethoxyphenyl)prop-2-enoyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C27H25N3O6/c1-34-23-14-11-19(16-24(23)35-2)15-22(29-25(31)20-7-5-4-6-8-20)26(32)30-28-17-18-9-12-21(13-10-18)27(33)36-3/h4-17H,1-3H3,(H,29,31)(H,30,32)/b22-15+,28-17+

InChI Key

ASZQVECYKUIFRA-SERGHYIJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)/NC(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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